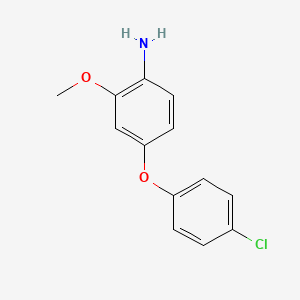
2-Amino-5-(4-chlorophenoxy)-anisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(4-chlorophenoxy)-anisole is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Applications
1.1 Synthesis of Medicinal Compounds
2-Amino-5-(4-chlorophenoxy)-anisole serves as an important intermediate in the synthesis of various medicinal agents. Its unique structural features, including an amino group and a chlorophenoxy substituent, enable it to participate in diverse chemical reactions that are crucial for creating complex pharmaceutical compounds.
1.2 Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial and antifungal properties. These compounds are evaluated for their effectiveness against various pathogens, making them candidates for developing new therapeutic agents.
1.3 Structure-Activity Relationship Studies
Studies focusing on the structure-activity relationships of derivatives containing similar functional groups have shown promising results. For example, derivatives with modifications around the amino group have demonstrated enhanced potency against specific bacterial strains, highlighting the importance of structural diversity in pharmacological efficacy .
Agrochemical Applications
2.1 Herbicides and Pesticides
The compound has potential applications in agrochemicals, particularly as a component in herbicides and pesticides. Its structural characteristics allow it to interact effectively with biological systems, making it suitable for developing agents that can protect crops from pests and diseases.
2.2 Environmental Impact Studies
Research into the environmental fate and effects of agrochemicals containing similar structures has been conducted to assess their safety and efficacy. The findings suggest that such compounds can be designed to minimize toxicity while maximizing effectiveness against target organisms .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-5-chlorobenzophenone | Contains an amino group and a chlorobenzene unit | Used primarily in synthesizing benzodiazepines |
| 4-Chloroaniline | Contains an amino group and chlorine on benzene | Commonly used in dye manufacturing |
| 4-Chloro-2-methylaniline | Similar amine structure but with a methyl group | Often used in agrochemical formulations |
| This compound | Amino group with chlorinated phenoxy moiety | Potential use in pharmaceuticals and agrochemicals |
This table illustrates how this compound stands out due to its unique reactivity patterns, which are not found in simpler derivatives. This diversity allows for a wider range of applications compared to similar compounds.
Anticancer Research
Recent studies have evaluated the anticancer potential of related compounds, demonstrating that modifications can lead to enhanced activity against cancer cell lines. These findings suggest that this compound may also hold promise in cancer therapeutics .
属性
分子式 |
C13H12ClNO2 |
|---|---|
分子量 |
249.69 g/mol |
IUPAC 名称 |
4-(4-chlorophenoxy)-2-methoxyaniline |
InChI |
InChI=1S/C13H12ClNO2/c1-16-13-8-11(6-7-12(13)15)17-10-4-2-9(14)3-5-10/h2-8H,15H2,1H3 |
InChI 键 |
RVDIQCKRHKBCCW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













